N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide
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Overview
Description
N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C20H22BrNO and a molecular weight of 372.3 g/mol . This compound is characterized by the presence of a bromo-substituted phenyl group, an ethyl group, and a cyclopentyl group attached to a formamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide typically involves the reaction of 4-bromo-2-ethylbenzaldehyde with phenylcyclopentylamine in the presence of a formylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the formylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine or other reduced forms.
Substitution: The bromo group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-2-methylphenyl)(phenylcyclopentyl)formamide
- N-(4-Bromo-2-ethylphenyl)(phenylcyclohexyl)formamide
- N-(4-Chloro-2-ethylphenyl)(phenylcyclopentyl)formamide
Uniqueness
N-(4-Bromo-2-ethylphenyl)(phenylcyclopentyl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromo and ethyl groups, along with the cyclopentyl moiety, makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-(4-bromo-2-ethylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrNO/c1-2-15-14-17(21)10-11-18(15)22-19(23)20(12-6-7-13-20)16-8-4-3-5-9-16/h3-5,8-11,14H,2,6-7,12-13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCICYJJXQLRRKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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